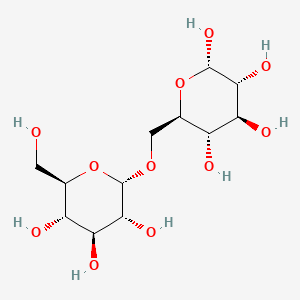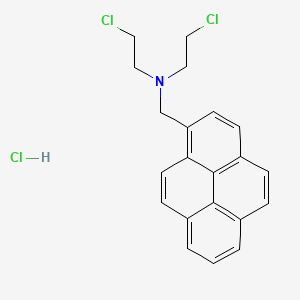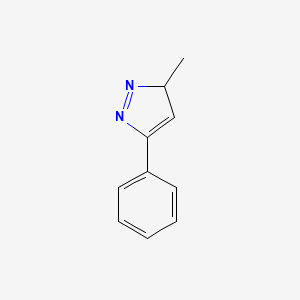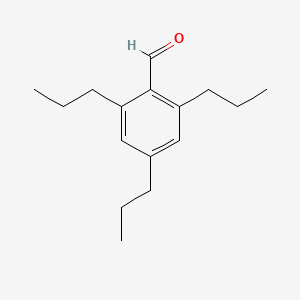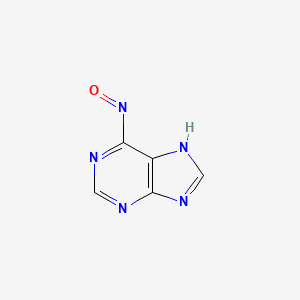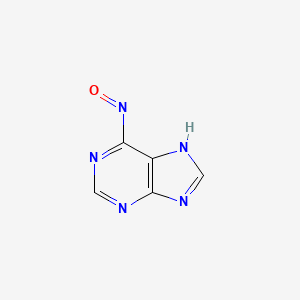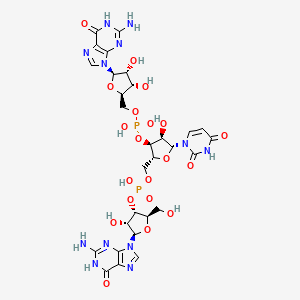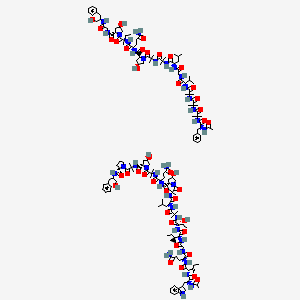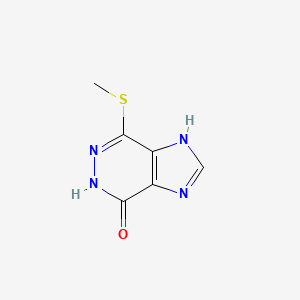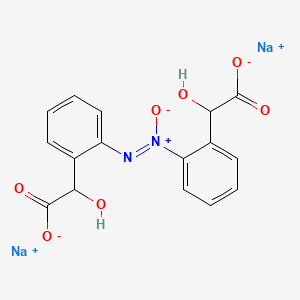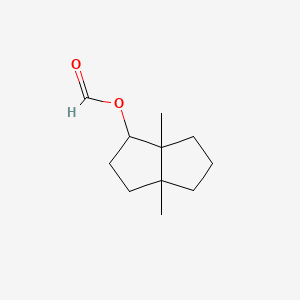
Octahydro-3a,6a-dimethylpentalenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-3a,6a-dimethylpentalenyl formate is a chemical compound with the molecular formula C11H18O2 It is characterized by its unique structure, which includes an octahydro-3a,6a-dimethylpentalenyl group attached to a formate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-3a,6a-dimethylpentalenyl formate typically involves the esterification of octahydro-3a,6a-dimethylpentalenol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octahydro-3a,6a-dimethylpentalenyl formate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Octahydro-3a,6a-dimethylpentalenyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of octahydro-3a,6a-dimethylpentalenyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active octahydro-3a,6a-dimethylpentalenol, which then exerts its effects through various biochemical pathways. These pathways may include modulation of enzyme activity or interaction with cellular receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-3a,6a-dimethylpentalenol: The alcohol counterpart of the formate ester.
Octahydro-3a,6a-dimethylpentalenyl acetate: An ester with an acetate group instead of a formate group.
Octahydro-3a,6a-dimethylpentalenyl propionate: An ester with a propionate group.
Uniqueness
Octahydro-3a,6a-dimethylpentalenyl formate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or scent profiles are desired.
Properties
CAS No. |
85136-30-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3a,6a-dimethyl-1,2,3,4,5,6-hexahydropentalen-1-yl) formate |
InChI |
InChI=1S/C11H18O2/c1-10-5-3-6-11(10,2)9(4-7-10)13-8-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
VXKBEDMIXDHHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1(C(CC2)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


